1-Chloro-1,2,2-trimethyl-1,2-diphenyldisilane
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Overview
Description
1-Chloro-1,2,2-trimethyl-1,2-diphenyldisilane is an organosilicon compound with the molecular formula C15H19ClSi2. It is characterized by the presence of two silicon atoms bonded to phenyl groups and methyl groups, with one of the silicon atoms also bonded to a chlorine atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-1,2,2-trimethyl-1,2-diphenyldisilane can be synthesized through the reaction of 1,2,2-trimethyl-1,2-diphenyldisilane with chlorine gas. The reaction typically occurs under controlled conditions to ensure the selective chlorination of the silicon atom. The general reaction scheme is as follows: [ \text{(C_6H_5)_2Si(CH_3)_2Si(CH_3)_2} + \text{Cl_2} \rightarrow \text{(C_6H_5)_2Si(CH_3)_2Si(CH_3)Cl} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound involves the use of large-scale reactors where the reaction conditions, such as temperature, pressure, and chlorine concentration, are carefully controlled to maximize yield and purity. The process may also involve purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1,2,2-trimethyl-1,2-diphenyldisilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as alkoxides or amines, to form new organosilicon compounds.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction of the compound can lead to the formation of silanes with different substituents.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium alkoxides or amines, and the reactions are typically carried out in polar solvents such as tetrahydrofuran or dimethylformamide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Formation of new organosilicon compounds with different functional groups.
Oxidation Reactions: Formation of silanols or siloxanes.
Reduction Reactions: Formation of silanes with different substituents.
Scientific Research Applications
1-Chloro-1,2,2-trimethyl-1,2-diphenyldisilane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in the modification of biomolecules and as a component in drug delivery systems.
Medicine: Explored for its potential use in the development of new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
1-Chloro-1,2,2-trimethyl-1,2-diphenyldisilane can be compared with other similar organosilicon compounds, such as:
1,1-Dimethyl-1,2,2-triphenyldisilane: This compound has a similar structure but with an additional phenyl group instead of a chlorine atom.
1,2,2-Trimethyl-1,2-diphenyldisilane: This compound lacks the chlorine atom and has only methyl and phenyl groups attached to the silicon atoms.
Uniqueness: The presence of the chlorine atom in this compound makes it unique compared to other similar compounds. This chlorine atom provides a site for further chemical modification, making the compound versatile for various synthetic applications.
Comparison with Similar Compounds
- 1,1-Dimethyl-1,2,2-triphenyldisilane
- 1,2,2-Trimethyl-1,2-diphenyldisilane
Properties
CAS No. |
118851-96-0 |
---|---|
Molecular Formula |
C15H19ClSi2 |
Molecular Weight |
290.93 g/mol |
IUPAC Name |
chloro-[dimethyl(phenyl)silyl]-methyl-phenylsilane |
InChI |
InChI=1S/C15H19ClSi2/c1-17(2,14-10-6-4-7-11-14)18(3,16)15-12-8-5-9-13-15/h4-13H,1-3H3 |
InChI Key |
RAPWOOJFCRALDY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)[Si](C)(C2=CC=CC=C2)Cl |
Origin of Product |
United States |
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